molecular formula C12H23N3O B1519220 2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethan-1-amine CAS No. 1094880-41-7

2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethan-1-amine

Cat. No. B1519220
CAS RN: 1094880-41-7
M. Wt: 225.33 g/mol
InChI Key: RFVNNXJBTOUUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethan-1-amine, also known as CPEA, is a synthetic compound that has seen increasing use in recent years in the field of scientific research. It has been used in a variety of applications, from drug development to agricultural research, and has been found to be a powerful tool in the laboratory. In

Scientific Research Applications

Role in Diabetes Treatment

One of the significant applications of related compounds is in the treatment of diabetes. Glucagon-like peptide 1 (GLP-1) (7-36 amide), which shares a structural resemblance with the chemical , has shown potential in normalizing fasting plasma glucose concentrations in poorly-controlled Type 2 diabetic patients. The compound's insulinotropic actions, which stimulate insulin secretion at elevated plasma glucose concentrations, are retained even in diabetic patients. This suggests its potential for use in managing and treating diabetes by normalizing fasting hyperglycemia (Nauck et al., 1993).

Environmental Health and Exposure Studies

Another area of application involves environmental health and exposure assessment. Studies on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), which is structurally related, have been conducted to understand human exposure levels. These studies use oxidative metabolites of DINCH as biomarkers for exposure assessment, highlighting the compound's role in monitoring and assessing environmental health risks (Silva et al., 2013).

Potential in Addressing Alcohol-related Health Issues

Compounds structurally similar to 2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethan-1-amine have also been studied for their potential in treating alcohol-related health issues. 4-Methylpyrazole (4-MP), an inhibitor of alcohol dehydrogenase, has been investigated for its safety and efficacy in healthy human subjects, showcasing its potential for clinical applications in addressing intoxications related to methanol, ethylene glycol, and severe ethanol-disulfiram reactions (Jacobsen et al., 1988).

properties

IUPAC Name

[4-(2-aminoethyl)piperazin-1-yl]-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c13-5-6-14-7-9-15(10-8-14)12(16)11-3-1-2-4-11/h11H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVNNXJBTOUUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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